Benzyl Benzyloxyacetate
Description
Scholarly Context and Research Trajectories of Benzyl (B1604629) Benzyloxyacetate
The scholarly interest in benzyl benzyloxyacetate primarily stems from its role as a precursor and intermediate in various synthetic pathways. Research trajectories involving this compound often explore its utility in the construction of functional molecules with potential applications in medicinal chemistry and material science.
One significant area of research involves its use in the synthesis of heterocyclic ligands. For instance, this compound serves as a starting material in a synthetic route to produce hydroxypyrimidinone-based ligands for Gadolinium (Gd)-based MRI contrast agents. mdpi.com The condensation reaction of this compound with diethyl oxalate (B1200264) is a key step in forming the core structure of these chelating agents. mdpi.com
Investigations into reaction mechanisms have also featured this compound. In studies on the decarboxylation of 2-alkoxyalkanoic acids, benzyloxymethyl 2-benzyloxyacetate was identified as a major product under certain reaction conditions, highlighting its formation as a stable intermediate. journals.co.za
Role of this compound as a Key Intermediate in Complex Molecular Synthesis
The utility of this compound as a key intermediate is evident in several multi-step synthetic campaigns aimed at producing complex target molecules. Its structure allows for strategic bond formations and functional group manipulations.
A notable example is its application in the total synthesis of Fosfazinomycin A, a phosphorus-containing peptide antibiotic. koreascience.kr In this synthesis, methyl benzyloxyacetate, derived from this compound, is a crucial component. It is used to create a key intermediate, methyl methylhydrazinobenzyloxyphosphonobenzyloxyacetate, which contains the essential carbon-phosphorus-amine bond. This intermediate is then coupled with a dipeptide fragment to construct the backbone of the final natural product. koreascience.kr
This compound is also listed as an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril. americanchemicalsuppliers.com This underscores its relevance in the pharmaceutical industry for the preparation of therapeutically important agents.
The compound's role extends to the synthesis of imaging agents. In a shorter, alternative synthetic route to a hydroxypyrimidinone acid ligand (a precursor for potential MRI contrast agents), the initial step involves the condensation of this compound with diethyl oxalate. mdpi.com This approach provides a more efficient pathway to the desired chelating molecule compared to longer, multi-step methods. mdpi.com
Table 2: Examples of Complex Molecules Synthesized Using this compound as an Intermediate
| Target Molecule/Class | Role of this compound |
|---|---|
| Fosinopril | Key intermediate in the synthesis of this ACE inhibitor. americanchemicalsuppliers.com |
| Heterocyclic Ligands for MRI Contrast Agents | Starting material for the synthesis of hydroxypyrimidinone ligands. mdpi.com |
| Fosfazinomycin A | Precursor to methyl benzyloxyacetate, a crucial building block in the total synthesis. koreascience.kr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-phenylmethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVWBOETWMIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302773 | |
| Record name | Benzyl Benzyloxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-54-5 | |
| Record name | NSC153413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Benzyloxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Benzyloxyacetate
Classical Esterification Routes and Optimized Protocols for Benzyl (B1604629) Benzyloxyacetate Synthesis
The most fundamental method for synthesizing benzyl benzyloxyacetate is through classical esterification, primarily the Fischer-Speier esterification. This reaction involves the condensation of benzyloxyacetic acid with benzyl alcohol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. The nucleophilic oxygen of the benzyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. thinkswap.com
To drive the equilibrium towards the product, water is typically removed as it is formed, often by azeotropic distillation with a solvent like toluene. psu.edu While effective, this method has drawbacks, including the use of corrosive catalysts like sulfuric acid, which can lead to side reactions and equipment corrosion. bibliomed.org
Optimization of these classical routes focuses on improving yield, reducing reaction times, and employing more environmentally benign catalysts. For analogous syntheses like that of benzyl acetate (B1210297), studies have systematically optimized reaction parameters. For instance, in the synthesis of benzyl acetate from acetic acid and benzyl alcohol, a molar ratio of 2.5:1 (acid to alcohol), a reaction time of 150 minutes, and a specific catalyst loading were found to be optimal under certain conditions. psu.edu A similar systematic approach, involving the careful control of reactant ratios, temperature, and catalyst concentration, is critical for maximizing the yield of this compound.
Recent advancements have explored the use of ionic liquids as alternative catalysts. For example, 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate (B86663) ([EMIM][HSO₄]) has been shown to be an effective catalyst for benzyl acetate synthesis, achieving high conversion rates. nih.gov Such catalysts are often reusable and lead to cleaner reactions, offering a significant improvement over traditional mineral acids. nih.govresearchgate.net
Table 1: Comparison of Catalysts in Classical Esterification for Benzyl Ester Synthesis This table presents data from analogous benzyl ester syntheses to illustrate typical conditions and yields.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Reaction Time | Yield | Source |
| Sulfuric Acid (H₂SO₄) | Acetic Acid, Benzyl Alcohol | 1:1 | 60 min | 94.3% | scribd.com |
| Phosphotungstic Acid | Acetic Acid, Benzyl Alcohol | 2.5:1 | 2 hr | 90.0% | bibliomed.org |
| [EMIM][HSO₄] (Ionic Liquid) | Acetic Acid, Benzyl Alcohol | 1:1 | 4 hr | 90.3% (conversion) | nih.gov |
| Waugh-Type Heteropoly Compound | Acetic Acid, Benzyl Alcohol | 2.5:1 | 150 min | 87.4% | psu.edu |
Stereoselective and Asymmetric Synthesis Approaches Incorporating Benzyloxyacetate Moieties
When the benzyloxyacetate group is part of a larger, chiral molecule, controlling the stereochemistry of newly formed chiral centers is paramount. Stereoselective synthesis, traditionally known as asymmetric synthesis, creates one or more new elements of chirality, resulting in an unequal mixture of stereoisomers. iupac.org This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org
One common strategy involves the asymmetric alkylation of an enolate derived from a benzyloxyacetate ester. For example, an oxazolidinone auxiliary, popularized by David A. Evans, can be acylated with benzyloxyacetyl chloride. The resulting imide can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from a specific face due to the steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary reveals the chiral product.
Another powerful technique is the asymmetric aldol (B89426) reaction. A silyl (B83357) ketene (B1206846) acetal (B89532) derived from an α-benzyloxy acetate can react with an aldehyde in the presence of a chiral Lewis acid catalyst. For instance, a catalyst system composed of tin(II) triflate, a chiral diamine, and tin(II) oxide has been used to achieve high diastereo- and enantioselectivity in the synthesis of aldol adducts. iranchembook.ir This approach allows for the precise installation of hydroxyl and alkyl groups with controlled stereochemistry adjacent to the benzyloxyacetate moiety. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium and chiral phosphine (B1218219) ligands like Me-DuPhos, can also be employed to create stereocenters in molecules containing a benzyloxyacetate unit, often achieving very high enantioselectivity (>97% ee). iranchembook.ir
Table 2: Examples of Asymmetric Reactions for Molecules with Acetate-like Moieties This table illustrates general principles and outcomes of stereoselective methods applicable to benzyloxyacetate derivatives.
| Reaction Type | Chiral Control | Key Reagents/Catalysts | Stereoselectivity Outcome | Source |
| Aldol Reaction | Chiral Catalyst | Tin(II) triflate, Chiral Diamine | syn/anti = 97:3, 91% ee (for syn) | iranchembook.ir |
| Hydrogenation | Chiral Catalyst | Rh-(Me-DuPhos) | >97% ee | iranchembook.ir |
| Alkylation | Chiral Auxiliary | Oxazolidinone Auxiliary, LDA | High diastereoselectivity | wikipedia.org |
| Alkylation (Memory of Chirality) | Chiral Enolate Intermediate | LDA, Alkyl Halide | >0% ee | princeton.edu |
Development of Novel Catalytic Systems in Benzyloxyacetate Compound Formation
The development of novel catalysts is driven by the need for more efficient, selective, and sustainable chemical processes. mpg.de For the formation of benzyloxyacetate and related esters, research has moved beyond traditional acid catalysts to explore a range of advanced systems. rsc.org
Heterogeneous Catalysts: Solid catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. Examples include heteropoly compounds like Waugh-type (NH₄)₆[MnMo₉O₃₂] supported on materials like diatomite. psu.edu These solid acids can effectively catalyze esterification under milder conditions than sulfuric acid. Another approach involves using palladium nanoparticles supported on nitrogen-doped carbon, which can catalyze the direct esterification of alkylarenes with carboxylic acids without the need for external oxidants. researchgate.net
Homogeneous Catalysts: In the realm of homogeneous catalysis, transition metal complexes and ionic liquids have shown great promise. nih.govresearchgate.net Iron-based catalysts, which are abundant and non-toxic, have been developed for reactions like the ring-opening of epoxides with carboxylic acids, a transformation relevant to ester synthesis. rsc.org These systems often exhibit high activity and can operate under environmentally benign conditions.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Acyltransferases, for example, can catalyze the synthesis of esters in aqueous environments. researchgate.net These biocatalysts have a high affinity for alcohols and can efficiently produce esters like benzyl acetate, demonstrating the potential for enzymatic routes in the synthesis of benzyloxyacetate compounds. researchgate.net
Table 3: Overview of Novel Catalytic Systems for Ester Synthesis
| Catalyst Type | Specific Example | Key Advantages | Source |
| Heterogeneous | Waugh-Type (NH₄)₆[MnMo₉O₃₂] on Diatomite | Reusable, non-corrosive, high activity | psu.edu |
| Heterogeneous | Pd Nanoparticles on N-doped Carbon | No oxidant needed, atom-efficient | researchgate.net |
| Homogeneous | Iron(III) Benzoate (B1203000) Complex | Efficient, non-toxic, halide-free | rsc.org |
| Homogeneous | [EMIM][HSO₄] (Ionic Liquid) | Reusable, high conversion | nih.gov |
| Biocatalyst | Acyltransferase (MsAcT) | High selectivity, operates in water | researchgate.net |
Scalable Synthetic Strategies and Process Optimization for this compound Production
Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, and economic viability. genosynth.com For this compound, this involves a systematic analysis of every stage of the synthesis, from starting materials to final product purification. genosynth.comgoogle.com
The core of process optimization is the identification and control of critical process parameters. genosynth.com This is often achieved using methodologies like Design of Experiments (DoE), which allows for the simultaneous evaluation of multiple variables (e.g., temperature, pressure, catalyst loading, reactant concentration) to find the optimal conditions for maximizing yield and minimizing impurities. mdpi.com
For a typical esterification reaction, key optimization points include:
Reaction Conditions: Fine-tuning the temperature and pressure to balance reaction rate with the stability of reactants and products.
Catalyst Loading: Determining the minimum amount of catalyst needed to achieve a high conversion rate within a practical timeframe, thereby reducing costs and waste.
Workup and Isolation: Developing efficient and scalable procedures for neutralizing the catalyst, removing byproducts (like water), and purifying the final ester, often through distillation or chromatography. genosynth.com
Table 4: Key Parameters in Process Optimization for Ester Production
| Parameter | Objective | Method of Optimization | Source |
| Temperature | Maximize reaction rate while minimizing side reactions/degradation. | Experimental screening, thermal analysis. | genosynth.com |
| Reactant Molar Ratio | Drive equilibrium to completion, minimize use of excess reagents. | Stoichiometric analysis, experimental titration. | psu.edubibliomed.org |
| Catalyst Concentration | Achieve desired reaction rate with minimal catalyst usage. | Catalyst screening, kinetic studies. | genosynth.com |
| Reaction Time | Maximize product yield without forming degradation products. | Reaction monitoring (e.g., via GC, HPLC). | psu.edu |
| Workup/Isolation | Obtain high-purity product with minimal loss. | Development of extraction, distillation, and crystallization protocols. | genosynth.com |
Derivatization and Analog Synthesis of Benzyl Benzyloxyacetate
Rational Design and Synthesis of Structurally Modified Benzyloxyacetate Derivatives
The deliberate and rational design of benzyl (B1604629) benzyloxyacetate derivatives is often guided by a desired biological or chemical outcome. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which molecular modifications enhance potency or confer new properties.
A notable example is the investigation of aromatic fatty acids for their ability to induce fetal hemoglobin (HbF). In a structure-function analysis, benzyloxyacetate was identified as a potent analog of phenylbutyrate. The study aimed to define the structural requirements for stimulating HbF production in erythroid precursors. It was found that substitutions with oxygen or sulfur in the carboxylic acid chain were permissible, with benzyloxyacetate demonstrating activity comparable to or greater than the parent compound, phenylbutyrate. This suggests that the electronic and steric properties conferred by the benzyloxy group are favorable for the transcriptional activation of the gamma-globin gene. nih.gov The correlation between the chemical structure of these analogs and their capacity to activate a luciferase reporter gene driven by the gamma-globin promoter was strong (r = 0.94), validating the rational design approach. nih.gov
Synthesis of these derivatives often involves standard esterification or etherification reactions. For instance, methyl benzyloxyacetate can be synthesized by reacting sodium with benzyl alcohol, followed by the addition of methyl chloroacetate. koreascience.kr This core structure can then be further modified. For example, (3-methyloxetan-3-yl)methyl 2-(benzyloxy)acetate was synthesized from 2-(benzyloxy)acetic acid, demonstrating the creation of derivatives with more complex alkyl ester groups. uzh.ch
Incorporation of Benzyl Benzyloxyacetate Fragments into Conjugates and Prodrug Architectures
The this compound moiety has been successfully incorporated into larger, multifunctional molecules such as conjugates and prodrugs. These strategies aim to improve the delivery, efficacy, or targeting of active pharmaceutical ingredients. nih.govnih.gov
A significant application is seen in the total synthesis of Fosfazinomycin A, an antibiotic. A key intermediate, methyl methylhydrazinobenzyloxyphosphonobenzyloxyacetate, was synthesized. This complex fragment, which contains the core benzyloxyacetate structure, was then coupled with a protected dipeptide (N-Carbobenzyloxyvalylnitroarginine) to form the backbone of the final molecule. koreascience.kr The benzyloxy- group in this context serves as a protecting group that is later removed during the final hydrogenation step to yield the active antibiotic. koreascience.kr This demonstrates the utility of the benzyloxyacetate fragment in multi-step syntheses of complex bioactive conjugates.
In another example, benzyloxyacetate derivatives are mentioned in the context of creating prodrugs of treprostinil, a drug used to treat pulmonary arterial hypertension. epo.org The general principle of a prodrug is to mask a pharmacologically active molecule, often to improve its pharmacokinetic profile, and then release the active drug at the desired site of action. The use of benzyloxyacetate in this context highlights its role as a cleavable promoiety.
The synthesis of these conjugates often involves coupling reactions. For the Fosfazinomycin A synthesis, the carbon-phosphorus-amine bonded fragment was produced by reacting methyl benzyloxyacetate with trichlorophosphinoxide, followed by sequential substitution with methylhydrazine and benzyl alcohol. koreascience.kr This intermediate was then coupled with the dipeptide to yield the tetrapeptide conjugate. koreascience.kr
Exploration of this compound as a Versatile Building Block for Advanced Organic Architectures
Beyond its direct biological applications, this compound and its simpler analog, ethyl (benzyloxy)acetate, are valuable building blocks in organic synthesis for creating complex molecular architectures. cymitquimica.com Their utility stems from the presence of multiple functional groups and the stable yet removable benzyl protecting group. orgsyn.org
One key application is in the synthesis of heterocyclic compounds. For example, this compound was used as a starting material in a multi-step synthesis to produce specific hydroxypyrimidinone ligands designed for use as Gd-based MRI contrast agents. The synthesis involved a condensation reaction between diethyl oxalate (B1200264) and this compound to form a key ester intermediate. csic.es
Similarly, benzyloxyacetate derivatives have been employed in the synthesis of polyfunctionalized pyridazines through an inverse-electron demand Diels-Alder (iEDDA) reaction. In this approach, an alkyl benzyl ether was installed on a tetrazine core, which was then reacted with silyl (B83357) enol ethers to produce alkyl pyridazines in moderate to good yields. uzh.ch This showcases the compatibility of the benzyloxyacetate moiety with transition-metal-mediated cycloaddition reactions.
The synthesis of the antibiotic Fosfazinomycin A also underscores the role of methyl benzyloxyacetate as a crucial C-2 building block that is elaborated into a more complex phosphono-containing fragment before being integrated into the final structure. koreascience.kr The versatility of the benzyloxyacetate structure allows it to be a precursor to various functionalized intermediates required for constructing larger, more intricate molecules. thieme.de
Synthesis of Benzyloxyacetate Derivatives for Specific Biological Activity Profiling
The synthesis of novel benzyloxyacetate derivatives is a common strategy to explore and identify new bioactive compounds. By systematically modifying the core structure, chemists can screen for a wide range of biological activities. nih.govresearchgate.net
Research into benzenesulphonamide derivatives, for instance, has led to the development of new compounds with anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov While not directly involving this compound, the synthetic strategies and screening paradigms are relevant. These often involve creating a library of related compounds to establish a structure-activity relationship (SAR). nih.gov
A direct example is the synthesis and evaluation of benzyloxyacetate and its analogs for their ability to stimulate fetal hemoglobin production, as detailed previously. nih.gov This work was specifically aimed at profiling the activity of a series of aromatic fatty acids to identify potent candidates for treating β-chain hemoglobinopathies. nih.gov The findings identified benzyloxyacetate as a highly active compound, demonstrating the success of this targeted synthesis and profiling approach.
Similarly, other benzyl ester derivatives have been synthesized and tested for specific biological activities. For example, various benzyl acetate (B1210297) derivatives were synthesized and examined for their antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net This research highlights a common workflow: synthesis of a series of related analogs followed by biological screening to identify lead compounds.
The synthesis methods for these derivatives for screening purposes are typically designed to be robust and allow for variation. For instance, the synthesis of benzyl acetate derivatives can be achieved through the acetylation of the corresponding benzyl alcohols or via phase-transfer catalysis involving benzyl chloride and sodium acetate. researchgate.netgoogle.com
Chemical Reactivity and Mechanistic Investigations of Benzyl Benzyloxyacetate
Hydrolytic Pathways and Ester Cleavage Mechanisms Pertinent to Benzyl (B1604629) Benzyloxyacetate
The ester linkage in Benzyl Benzyloxyacetate is susceptible to hydrolysis through several mechanistic pathways, including acid-catalyzed, base-catalyzed (saponification), and enzymatic cleavage. The specific mechanism is dependent on the reaction conditions. ucoz.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, ester hydrolysis is a reversible process. ucoz.compearson.com For a substrate like this compound, two primary mechanisms are possible: the bimolecular acyl-oxygen cleavage (AAC2) and the unimolecular alkyl-oxygen cleavage (AAL1). ucoz.com
AAC2 Mechanism: This is the most common pathway for acid-catalyzed hydrolysis. It involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield benzyloxyacetic acid.
AAL1 Mechanism: This pathway becomes significant when the alkyl group of the alcohol moiety can form a stable carbocation. The benzyl group in the ester portion of this compound can stabilize a positive charge through resonance. vanderbilt.edu Therefore, under certain conditions (e.g., strongly acidic, non-aqueous media), the reaction may proceed via protonation of the ester oxygen followed by the departure of a stable benzyl carbocation, which is then captured by water. This mechanism is common for esters of tertiary alcohols and is also observed for benzylic esters. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. ucoz.com
BAC2 Mechanism: This is the predominant mechanism for base-catalyzed hydrolysis. It involves a nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyloxy anion to form benzyloxyacetic acid, which is immediately deprotonated by the base to form the carboxylate salt. The formation of this salt drives the reaction to completion. ucoz.com
BAL1 Mechanism: Analogous to the AAL1 pathway, this unimolecular mechanism involves the formation of a carbocation from the alcohol portion. It is generally rare but can occur with groups that form very stable carbocations, like the benzyl group, especially in weakly basic or neutral solutions. ucoz.com
Enzymatic Hydrolysis: Various enzymes, such as esterases and lipases, can catalyze the hydrolysis of ester bonds with high specificity. For instance, porcine liver esterase and α-chymotrypsin are known to hydrolyze peptide esters, including benzyl esters. nih.gov Glucuronoyl esterases have been shown to split the benzyl ester bond in model compounds of lignin-carbohydrate complexes. chalmers.se It is plausible that specific enzymes could selectively cleave the benzyl ester group of this compound, often under mild, pH-controlled conditions, which would be advantageous in syntheses where other functional groups are sensitive to acidic or basic conditions. nih.govcncb.ac.cn
| Hydrolysis Type | Common Mechanism | Key Features |
|---|---|---|
| Acid-Catalyzed | AAC2 | Reversible; involves a tetrahedral intermediate. |
| Acid-Catalyzed | AAL1 | Possible due to stable benzyl carbocation; involves alkyl-oxygen cleavage. |
| Base-Catalyzed | BAC2 | Irreversible; driven by carboxylate formation. |
| Enzymatic | Enzyme-Substrate Complex | High selectivity; occurs under mild pH and temperature conditions. |
Elucidation of Oxidative and Reductive Transformations of the Benzyloxyacetate Structure
The benzyloxyacetate structure contains two primary sites for redox transformations: the benzylic C-H bonds and the ester carbonyl group.
Oxidative Transformations: The benzylic positions are susceptible to oxidation.
Oxidation of the Benzyl Ether Moiety: The methylene (B1212753) group of the benzyl ether can be oxidized to a carbonyl group. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers to aldehydes and ketones. cdnsciencepub.com Other methods include using N-Bromosuccinimide (NBS), which can selectively convert benzyl ethers to aromatic aldehydes. nih.gov Dimethylsulfoxide (DMSO) activated by aqueous hydrobromic acid can also oxidize benzyl ethers to the corresponding benzaldehydes in high yields. tandfonline.com Fungal heme-peroxygenases are also known to catalyze the oxidative cleavage of ethers, although one study noted that benzyloxyacetate itself was not a substrate for the specific enzyme investigated. researchgate.netnih.gov The oxidation product would be benzaldehyde (B42025) and benzyl glyoxylate.
Oxidation of the Benzyl Ester Moiety: While the ester itself is relatively resistant to oxidation, the benzylic C-H bonds of the alcohol part can be targeted. However, oxidation typically focuses on the more electron-rich benzyl ether.
Reductive Transformations: Both the ester and the benzyl ether functionalities can be reduced.
Reduction of the Benzyl Ester: Benzyl esters can be reduced to the corresponding alcohols. While sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent that does not typically reduce esters, its reactivity can be enhanced. In a sodium borohydride-methanol system, aromatic benzyl esters have been reduced to their corresponding alcohols in good yields. psu.edu More potent reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester to yield 2-(benzyloxy)ethanol (B1666784) and benzyl alcohol.
Cleavage of Benzyl Groups (Hydrogenolysis): The benzyl groups, in both the ether and ester, are commonly removed via catalytic hydrogenolysis (e.g., H₂ over Pd/C). organic-chemistry.orgorganic-chemistry.org This reaction cleaves the C-O bond at the benzylic position, converting the benzyl ether to a hydroxyl group and toluene, and the benzyl ester to a carboxylic acid and toluene. This method is particularly mild and widely used as a deprotection strategy. thieme-connect.com Dissolving metal reductions can also be employed for the cleavage of benzylic esters. acs.org
| Transformation | Reagent/Method | Affected Moiety | Primary Product(s) |
|---|---|---|---|
| Oxidation | NBS, DMSO/HBr, DDQ | Benzyl Ether | Benzaldehyde, Benzyl Glyoxylate |
| Reduction | LiAlH₄ | Benzyl Ester | 2-(Benzyloxy)ethanol, Benzyl alcohol |
| Reduction | NaBH₄-MeOH | Benzyl Ester | 2-(Benzyloxy)ethanol, Benzyl alcohol |
| Hydrogenolysis | H₂ / Pd/C | Benzyl Ether & Benzyl Ester | Benzyloxyacetic acid, Toluene (from ester); Glycolic acid, Toluene (from both) |
Mechanistic Studies of Nucleophilic Substitution Reactions Involving Benzyloxyacetate Moieties
The structure of this compound offers two benzylic carbons that are susceptible to nucleophilic substitution, proceeding through either S_N1 or S_N2 mechanisms. The pathway is influenced by the substrate, nucleophile, leaving group, and solvent. masterorganicchemistry.com
S_N1 Reactions: Benzylic systems readily undergo S_N1 reactions because the resulting primary benzylic carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring. vanderbilt.eduyoutube.comkhanacademy.org For this compound, treatment with a weak nucleophile in a polar protic solvent could lead to the cleavage of either the benzyl ether or the benzyl ester C-O bond via an S_N1 mechanism, forming a resonance-stabilized benzyl carbocation as an intermediate.
S_N2 Reactions: Primary and secondary benzylic halides are also excellent substrates for S_N2 reactions, often reacting faster than corresponding alkyl halides. youtube.comyoutube.com This is attributed to the ability of the phenyl ring to stabilize the transition state through π-orbital overlap. For this compound, a strong nucleophile in a polar aprotic solvent would favor an S_N2 attack at one of the benzylic carbons. Steric hindrance is minimal at these primary benzylic positions, making the S_N2 pathway highly competitive. youtube.com
The carbonyl carbon of the ester is a site for nucleophilic acyl substitution, as discussed under hydrolysis (Section 4.1), which is mechanistically distinct from the S_N1/S_N2 reactions at the sp³-hybridized benzylic carbons.
Investigation of Molecular Rearrangement Processes within Benzyloxyacetate Systems
While there are no widely reported signature rearrangements for this compound itself, related structures suggest potential rearrangement pathways under specific conditions.
Wittig and Stevens Rearrangements: These are psu.eduCurrent time information in Durgapur, IN. or nih.govpsu.edu-sigmatropic rearrangements that typically involve ethers or amines adjacent to a carbanion-stabilizing group. msu.edu A psu.eduCurrent time information in Durgapur, IN.-Wittig rearrangement of the benzyl ether moiety in this compound could theoretically be induced by treatment with a very strong base (e.g., an organolithium reagent). This would involve deprotonation of the methylene carbon adjacent to the ether oxygen, followed by a 1,2-migration of the benzyl group from the oxygen to the adjacent carbon, yielding a rearranged alcohol.
Aza-Wittig Rearrangements: Studies on N-benzyl glycine (B1666218) methyl esters have shown that they undergo aza- psu.eduCurrent time information in Durgapur, IN.-Wittig rearrangements, where a benzyl group migrates. nih.govacs.org This highlights the migratory aptitude of the benzyl group in rearrangement reactions of related ester systems.
Sulfinate-Sulfone Rearrangement: The facile rearrangement of benzyl arenesulfinates to the corresponding sulfones demonstrates the potential for intramolecular shifts in benzylic systems, contrasting with arenesulfinates that typically undergo intermolecular reactions. tandfonline.com
These examples suggest that the benzyloxyacetate framework, particularly the benzyl ether portion, could be susceptible to base-induced molecular rearrangements, although such transformations would require specific and often harsh conditions.
Analysis of Proton-Coupled Electron Transfer (PCET) Mechanisms in Benzylic and Acetate (B1210297) Chemical Systems
Proton-Coupled Electron Transfer (PCET) is a fundamental activation mechanism where both a proton and an electron are transferred, often in a concerted fashion (CEPT) or in rapid succession (stepwise ET-PT or PT-ET). nih.govsioc-journal.cn PCET is particularly relevant for the homolytic activation of X-H bonds, including the C-H bonds at the benzylic positions of this compound.
The benzylic C-H bonds in both the ether and ester moieties are relatively weak (e.g., the bond dissociation energy (BDE) for the benzylic C-H in benzyl methyl ether is ~86 kcal/mol). princeton.edu This makes them targets for hydrogen atom transfer (HAT) or PCET processes.
Mechanism: In a typical photocatalytic cycle involving a benzylic ether, a photoexcited catalyst can engage in PCET with the substrate in the presence of a suitable base or acid. princeton.edursc.org For instance, a photoexcited catalyst and a base can act as a concerted proton and electron acceptor, generating a benzylic radical from the substrate. princeton.edu This radical can then participate in various coupling reactions. The process avoids high-energy ionic intermediates and can proceed under mild conditions. nih.gov
Pathways: The specific PCET pathway—concerted or stepwise—is influenced by factors like pH and the redox potentials of the reactants. nih.govdiva-portal.org Theoretical studies comparing phenoxyl/phenol and benzyl/toluene systems have classified the former as a true PCET reaction (electron and proton transferred between different orbitals) and the latter as a HAT reaction (electron and proton from the same bond). nih.govresearchgate.net For benzylic C-H activation, the mechanism often involves the concerted removal of H• by a radical species (HAT) or a more complex PCET mechanism involving a separate proton acceptor/donor. princeton.edu The activation of benzylic C-H bonds via PCET is a powerful strategy in modern organic synthesis for forming new C-C or C-heteroatom bonds. sioc-journal.cn
Biological and Biomedical Research Applications of Benzyl Benzyloxyacetate
Application of Benzyl (B1604629) Benzyloxyacetate in Proteomics Research Methodologies
Benzyl benzyloxyacetate is noted as a compound for use in proteomics research. thermofisher.comguidechem.com While detailed studies on this compound's direct impact on the proteome are emerging, research on structurally related compounds like benzyl benzoate (B1203000) provides a framework for understanding its potential applications. For instance, label-free quantitative proteomics using mass spectrometry has been employed to analyze protein profile changes in organisms exposed to such compounds. nih.govnih.govresearchgate.net
In a study on zebrafish embryos exposed to benzyl benzoate, a total of 83 differentially expressed proteins were identified, with 49 being up-regulated and 34 down-regulated. nih.govresearchgate.net These proteins were functionally categorized, revealing involvement in crucial biological processes. nih.gov This type of proteomic analysis offers insights into the molecular basis of a compound's biological effects and can help in identifying potential biomarkers. nih.govnih.gov
Table 1: Functional Categories of Proteins Regulated by Benzyl Benzoate in Zebrafish Embryos nih.govresearchgate.net
| Functional Category | Description |
| Organonitrogen Compound Biosynthesis | Involved in the formation of organic compounds containing nitrogen. |
| Translation | The process of protein synthesis from mRNA templates. |
| Amide Biosynthetic Process | The formation of amide bonds, crucial for protein structure. |
| Lipid Transport | The movement of fats and other lipids within a biological system. |
| Stress Response | Cellular reactions to environmental stressors. |
| Cytoskeletal Activity | Pertaining to the function and regulation of the cellular skeleton. |
This table is based on research on the related compound benzyl benzoate and is presented as an example of proteomic analysis.
Investigations into Enzyme Inhibition and Receptor Modulation by this compound and Analogs
This compound and its analogs have been investigated as inhibitors of various enzymes. wikipedia.org An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org 2-(Benzyloxy)acetic acid, a related phenoxy compound, has been identified as an inhibitor of the enzyme amide and has been explored for its potential in treating metabolic disorders. biosynth.comcymitquimica.com
A significant area of research has been the development of benzyloxy-benzylamine analogs as inhibitors of the acetyltransferase Eis from Mycobacterium tuberculosis. nih.gov This enzyme is responsible for resistance to the aminoglycoside antibiotic kanamycin (B1662678). nih.gov A structure-activity relationship study of 38 compounds within this family led to the discovery of highly potent Eis inhibitors with an IC₅₀ value of approximately 1 μM. nih.gov Kinetic measurements established that these inhibitors act through a competitive mode of inhibition, binding to the aminoglycoside binding site of the enzyme. nih.gov This prevents the natural substrate from binding and being acetylated, thus restoring the efficacy of kanamycin. nih.gov
Table 2: Inhibition of Acetyltransferase Eis by Benzyloxy-benzylamine Analogs nih.gov
| Parameter | Finding |
| Target Enzyme | Acetyltransferase Eis from Mycobacterium tuberculosis |
| Inhibitor Class | Substituted benzyloxy-benzylamine |
| Potency (IC₅₀) | ~ 1 μM |
| Mechanism of Inhibition | Competitive |
| Binding Site | Aminoglycoside binding site |
| Effect | Abolished resistance to kanamycin in a highly resistant strain |
Role of Benzyloxyacetate Compounds in the Transcriptional Regulation of Gene Expression and Cellular Pathways
Benzyloxyacetate derivatives have been implicated in the transcriptional regulation of gene expression, a fundamental process for controlling cellular function. Certain compounds containing the benzyloxyacetate moiety are being explored as prodrug modulators of the Integrated Stress Response (ISR). google.com The ISR is a key cellular pathway that, when activated, can lead to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits the guanine (B1146940) nucleotide exchange factor eIF2B. google.com This modulation can impact global protein synthesis and the expression of specific genes. google.com
Furthermore, analogs such as benzyloxyacetate and styrylacetate have been shown to be as effective as phenylbutyrate (PBA) in increasing the peroxisomal β-oxidation of very-long-chain fatty acids in fibroblast cells from mice with a deficiency in the ABCD1 gene, which is related to X-linked adrenoleukodystrophy. rupress.org PBA itself is known to induce the expression of the ABCD2 gene, which can compensate for the deficiency. rupress.org This suggests a potential role for benzyloxyacetate analogs in influencing gene expression related to lipid metabolism and genetic diseases. rupress.org
Analysis of this compound's Influence on Intracellular Calcium Signaling and Mitochondrial Function
While direct studies on this compound are limited, research on related benzyloxy compounds provides significant insights into their influence on critical cellular signaling pathways, including intracellular calcium (Ca²⁺) levels and mitochondrial function. Mitochondria are vital organelles for energy production and are central to cellular life and death decisions. mdpi.com
One study demonstrated that 4-(Benzyloxy)phenol has anti-mycobacterial effects by modulating p53-mediated reactive oxygen species (ROS) production, which in turn regulates phagosome-lysosome fusion through an increase in intracellular Ca²⁺. nih.gov The process was abrogated by specific inhibitors of ROS and Ca²⁺, confirming their essential roles. nih.gov
Another related compound, benzyl isothiocyanate (BITC), has been shown to trigger apoptosis in cancer cells through mitochondria-mediated pathways. nih.gov BITC induces a significant increase in intracellular ROS and disrupts the mitochondrial membrane potential, key events that lead to programmed cell death. nih.gov Methylene (B1212753) blue, another compound with a distinct structure, is known to protect mitochondrial function by rerouting electrons in the electron transport chain, which can mitigate oxidative stress and neuronal damage. nih.gov These examples underscore the potential for benzyloxy-containing molecules to impact mitochondrial health and calcium signaling, which are often interconnected processes. nih.govnih.gov
Table 3: Effects of Benzyloxy Analogs on Cellular Signaling
| Compound | Cellular Effect | Mechanism | Reference |
| 4-(Benzyloxy)phenol | Increased intracellular Ca²⁺ | p53-mediated ROS production | nih.gov |
| Benzyl isothiocyanate | Disruption of mitochondrial membrane potential | Induction of ROS generation | nih.gov |
Evaluation of Benzyloxyacetate Derivatives in Anti-Mycobacterial Research and Discovery of Novel Toxic Mechanisms
The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority, especially with the rise of drug-resistant strains. wikipedia.orgwho.int Benzyloxyacetate derivatives and related compounds have emerged as a promising class of molecules in anti-mycobacterial research. nih.govnih.govnih.gov
A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two of these compounds showed minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, while being selective for the bacillus and non-toxic to mammalian cells. nih.gov
In another study, substituted benzyloxy-benzylamine compounds were identified as potent inhibitors of the mycobacterial acetyltransferase Eis, which confers resistance to the antibiotic kanamycin. nih.gov Beyond their role as enzyme inhibitors, thirteen of these compounds were found to be toxic to M. tuberculosis and other mycobacteria even without kanamycin, pointing to a novel, yet unidentified, mechanism of toxicity that is distinct from Eis inhibition. nih.gov This discovery opens a new avenue for developing anti-mycobacterial agents with unique modes of action. nih.gov
Furthermore, a novel 6-benzyl ether benzoxaborole was identified with potent activity against M. tuberculosis, including against intracellular bacteria, without significant cytotoxicity to eukaryotic cells. nih.gov The intrinsic resistance of mycobacteria is often due to their thick, impermeable cell wall and the presence of efflux pumps and drug-modifying enzymes. mdpi.comfrontiersin.org The discovery of benzyloxy-compounds that can overcome these defenses or act via new mechanisms is a significant advancement in the field. nih.govnih.gov
Table 4: Anti-Mycobacterial Activity of Benzyloxy-Containing Compounds
| Compound Class | Target/Mechanism | Key Finding | Reference |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Inhibition of M. tuberculosis growth | MICs similar to isoniazid; selective for mycobacteria | nih.gov |
| Substituted benzyloxy-benzylamine | Inhibition of acetyltransferase Eis; Novel toxic mechanism | Potent Eis inhibitors; toxic to mycobacteria via a separate mechanism | nih.gov |
| 6-benzyl ether benzoxaborole | Inhibition of M. tuberculosis growth | Active against intracellular bacteria with low cytotoxicity | nih.gov |
Emerging Applications of Benzyloxyacetate Derivatives in Diverse Biological Systems
The versatility of the benzyloxyacetate scaffold has led to its exploration in a variety of emerging biological applications. The inherent chemical properties of these derivatives allow for their adaptation into probes and modulators for complex biological systems. google.comsmolecule.com
One significant emerging application is in the development of prodrugs designed to modulate specific cellular pathways, such as the Integrated Stress Response (ISR). google.com By designing benzyloxyacetate derivatives that are activated under specific physiological conditions, researchers aim to achieve targeted therapeutic effects with potentially fewer side effects. google.com
The anti-mycobacterial research also highlights an emerging area: the discovery of compounds with multiple mechanisms of action. nih.gov The benzyloxy-benzylamine derivatives that both inhibit a key resistance enzyme and possess a separate toxic effect represent a promising strategy to combat drug resistance, as pathogens would need to develop multiple mutations to overcome the drug's effects. nih.gov
Furthermore, the principles learned from studying the impact of related compounds on the proteome of aquatic organisms could be applied to use benzyloxyacetate derivatives as tools in ecotoxicology and for monitoring environmental health. nih.govnih.gov The ability of these compounds to cause measurable changes in protein expression profiles could lead to the development of sensitive biomarkers for environmental contamination. nih.gov
Advanced Analytical Techniques for Benzyl Benzyloxyacetate Characterization
High-Resolution Spectroscopic Methods for Structural Elucidation of Benzyl (B1604629) Benzyloxyacetate
No specific high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy data for Benzyl Benzyloxyacetate could be located. While general principles of these techniques would apply, the actual chemical shifts, fragmentation patterns, and absorption bands specific to the molecule are not documented in the available resources.
Advanced Chromatographic Separations for Purity Assessment and Isolation of this compound
Specific methods utilizing advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment and isolation of this compound are not described in the available literature. Consequently, data on retention times, column specifications, and mobile phase compositions are unavailable.
Development and Validation of Quantitative Determination Methodologies for this compound in Complex Research Matrices
There is no information on the development and validation of quantitative determination methods for this compound. Details regarding linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for this specific compound in any matrix have not been published.
Theoretical and Computational Studies of Benzyl Benzyloxyacetate
Application of Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, which in turn govern their stability, reactivity, and spectroscopic characteristics. For Benzyl (B1604629) Benzyloxyacetate, these ab initio and Density Functional Theory (DFT) methods can provide a detailed understanding of its molecular structure and chemical behavior. epfl.ch
Key applications include:
Geometric Optimization: The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule. Methods like DFT with basis sets such as B3LYP/6-31G(d,p) are used to find the minimum energy conformation of Benzyl Benzyloxyacetate, predicting bond lengths, bond angles, and dihedral angles. epstem.netuni-greifswald.de
Electronic Properties: Calculations can determine the distribution of electron density across the molecule. Mulliken atomic charges, for instance, can identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how the molecule will interact with other reagents. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. epstem.netiosrjournals.org This analysis can elucidate charge transfer within the molecule. iosrjournals.org
Vibrational Analysis: Theoretical calculation of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific molecular motions. epstem.netiosrjournals.org
Reaction Mechanism Studies: Quantum chemistry can be used to model reaction pathways, such as the hydrolysis of the ester bond in this compound. By calculating the energies of reactants, transition states, and products, researchers can determine activation energy barriers and reaction thermochemistry, providing a detailed mechanism at the molecular level. rsc.orgnih.gov
| Computational Method | Property Predicted | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP) | Optimized molecular geometry (bond lengths, angles) | Provides the most stable 3D structure. |
| Hartree-Fock (HF) / DFT | Vibrational frequencies | Aids in the interpretation of experimental IR and Raman spectra. iosrjournals.org |
| DFT / Ab Initio methods | Frontier Molecular Orbitals (HOMO-LUMO energies) | Predicts chemical reactivity and sites of electron transfer. epstem.net |
| Natural Bond Orbital (NBO) Analysis | Mulliken atomic charges, electron density distribution | Identifies nucleophilic and electrophilic centers, predicting intermolecular interactions. researchgate.net |
| Transition State Theory | Reaction pathways and activation energies | Elucidates mechanisms for reactions like hydrolysis or synthesis. rsc.org |
Molecular Dynamics Simulations for Understanding this compound Interactions in Biological Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. bas.bg This technique provides a virtual microscope to observe how a molecule like this compound would behave in a complex biological environment, such as near a cell membrane or in the active site of a protein. nih.govscholaris.ca
MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the positions and velocities of particles evolve. bas.bg For this compound, this can be used to:
Analyze Membrane Interactions: Simulations can place this compound in a model lipid bilayer to study its permeability and orientation. Researchers can observe whether the molecule remains on the surface, embeds within the hydrophobic core, or passes through the membrane. Studies on similar molecules like benzyl alcohol have shown that they can be confined in the hydrophobic interior of a membrane without causing significant structural changes to the lipid arrangement. um.es Such simulations provide insights into how the molecule might be absorbed and distributed in biological systems. um.es
Predict Protein Binding: If this compound is hypothesized to interact with a specific protein, MD simulations can be used to model their binding. Starting from a docked pose, the simulation shows the stability of the interaction, identifies key amino acid residues involved in binding, and calculates the binding free energy. This information is crucial for understanding its mechanism of action. scholaris.ca
Study Solvation Effects: The behavior of this compound in an aqueous environment can be simulated to understand how water molecules arrange around it and to calculate properties like its solvation free energy.
| Simulation Stage | Objective | Typical Parameters & Analysis |
|---|---|---|
| System Setup | Create a realistic biological environment. | Place this compound in a solvated (water) box with a model lipid bilayer (e.g., POPC). |
| Equilibration | Allow the system to relax to a stable state. | Run simulation for several nanoseconds, monitoring temperature, pressure, and potential energy. |
| Production Run | Collect data on the molecule's dynamic behavior. | Run a long simulation (100s of nanoseconds) to observe interactions. |
| Data Analysis | Extract meaningful biophysical information. | Calculate diffusion coefficients, orientation within the membrane, interaction energies with lipids, and hydrogen bonding patterns. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Benzyloxyacetate Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. atlantis-press.comnih.gov These models allow for the prediction of the activity of new, unsynthesized analogs, guiding the design of more potent and effective molecules.
A notable QSAR study was conducted on a series of benzyloxyacetic acid derivatives for their potential as antisickling agents. nih.gov The study aimed to create a mathematical model linking the physicochemical properties of these compounds to their in vitro activity.
Key findings from the study on benzyloxyacetic acid derivatives: nih.gov
Physicochemical Descriptors: The model used three main types of parameters to describe the molecules:
Hydrophobic (π): Describes the lipophilicity of substituents on the benzene (B151609) ring.
Electronic (σ): Represents the electron-donating or electron-withdrawing nature of substituents.
Steric (MR): Molar refraction, which accounts for the volume and polarizability of the substituents.
Correlation Equation: For the 15 benzyloxyacetic acids studied, a statistically significant QSAR equation was developed with a correlation coefficient (r) of 0.894.
Structure-Activity Insights:
The biological activity showed a positive correlation with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions.
A positive correlation was also found with the electronic parameter (σ constants) for substituents at the meta and/or para positions.
Conversely, a negative correlation was observed with the molar refraction (MR values) of para substituents, suggesting that bulky groups at this position are detrimental to activity. nih.gov
Predictive Power: Using the generated QSAR model, the study proposed three new benzyloxyacetic acid derivatives predicted to have high antigelling potency, highlighting the utility of such models in rational drug design. nih.gov
| Parameter | Position on Benzene Ring | Correlation with Activity | Interpretation |
|---|---|---|---|
| Hydrophobicity (π) | Ortho, Meta, Para | Positive | Increased lipophilicity enhances activity. |
| Electronic (σ) | Meta, Para | Positive | Electron-withdrawing groups may improve activity. |
| Molar Refraction (MR) | Para | Negative | Bulky substituents at the para position decrease activity. |
Computational Prediction of Synthetic Routes and Optimization of Reaction Outcomes for Benzyloxyacetate Compounds
Computer-Aided Synthesis Planning (CASP):
Process: The software would identify the key ester bond in this compound and suggest disconnecting it, leading to two precursors: benzyloxyacetic acid and benzyl alcohol. It would then search for optimal reactions to form this bond, such as a Fischer esterification. The software would continue this process until readily available starting materials are identified. nih.gov
Reaction Outcome Optimization:
Once a synthetic route is proposed, computational algorithms can be used to optimize the reaction conditions. Bayesian optimization is a powerful machine learning technique for this purpose. nih.govucla.edu
Application: To optimize the esterification of benzyloxyacetic acid with benzyl alcohol, a Bayesian optimization algorithm could explore a multidimensional parameter space that includes temperature, catalyst concentration, reaction time, and solvent choice. nih.gov The algorithm uses the results from a small number of initial experiments to build a statistical model of the reaction landscape. It then intelligently suggests the next set of experimental conditions most likely to improve the yield, efficiently reaching the optimal outcome with fewer experiments than traditional trial-and-error methods. chimia.chchemrxiv.org
| Tool/Technique | Function | Application to this compound Synthesis |
|---|---|---|
| AI-Powered Retrosynthesis Software | Proposes synthetic pathways from target to starting materials. | Identifies precursors like benzyl alcohol and benzyloxyacetic acid and the reactions to combine them. synthiaonline.com |
| Bayesian Optimization | Optimizes reaction conditions (yield, selectivity) with minimal experiments. | Finds the optimal temperature, catalyst loading, and time for the esterification reaction. nih.govnih.gov |
| Quantum Chemical Calculations | Models reaction mechanisms and predicts reactivity. | Investigates the transition state of the esterification to understand catalyst effects. chemrxiv.org |
Future Research Directions for Benzyl Benzyloxyacetate
Innovations in Sustainable and Green Chemistry Approaches for Benzyl (B1604629) Benzyloxyacetate Synthesis
Future research into the synthesis of Benzyl Benzyloxyacetate is increasingly focused on aligning with the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. wjpmr.com Traditional esterification methods often rely on harsh catalysts and solvents, leading to environmental concerns. scispace.com Innovations are anticipated in several key areas to develop more sustainable synthetic routes.
One of the most promising avenues is the adoption of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing esterification reactions under mild conditions. mdpi.comsemanticscholar.org Future studies could optimize the use of immobilized lipases for the synthesis of this compound from benzyloxyacetic acid and benzyl alcohol. This approach offers high selectivity, reduces by-product formation, and allows for catalyst reuse, thereby minimizing waste. semanticscholar.org
The replacement of conventional organic solvents with greener alternatives is another critical research direction. Ionic liquids (ILs) are being investigated as both catalysts and reaction media for ester synthesis. nih.govresearchgate.net Their low vapor pressure, high thermal stability, and tunable properties make them environmentally attractive alternatives to volatile organic compounds. researchgate.net Research could focus on identifying the most effective and recyclable ionic liquids for this specific esterification. Similarly, the use of ultrasound-assisted synthesis could intensify the process, reducing reaction times and energy consumption. google.comscilit.com
Solvent-free reaction conditions represent an ideal green chemistry approach. researchgate.net Investigating the feasibility of direct transesterification or acylation in a solvent-free system, potentially aided by enzymatic catalysts, could significantly improve the atom economy and reduce the environmental footprint of this compound production. wjpmr.comresearchgate.net
| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reusable catalyst, reduced by-products. mdpi.comsemanticscholar.org | Synthesis via esterification of benzyloxyacetic acid and benzyl alcohol using immobilized lipases. |
| Green Solvents (Ionic Liquids) | Low volatility, high thermal stability, recyclable, tunable acidity. nih.govresearchgate.net | Use as a dual catalyst-solvent system to replace traditional mineral acids and volatile solvents. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption, enhanced reaction rates. google.comscilit.com | Acceleration of the esterification reaction, potentially in solvent-free or green solvent systems. |
| Solvent-Free Reactions | Maximizes atom economy, eliminates solvent waste and purification steps. wjpmr.comresearchgate.net | Direct enzymatic acylation or transesterification between precursors in the absence of a solvent. |
Exploration of Novel Therapeutic and Biological Targets for Benzyloxyacetate-Based Compounds
The benzyloxyacetate scaffold is emerging as a valuable pharmacophore in the development of novel therapeutic agents. Future research will likely focus on exploring its potential against a range of biological targets implicated in various diseases.
A significant area of investigation is in cancer therapy, specifically targeting phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is crucial for cell growth and is frequently over-activated in many cancers. drugs.com PI3Kδ, an isoform primarily expressed in hematopoietic cells, is a key target for certain hematological malignancies. nih.gov Recent studies have shown that derivatives built upon a benzyloxyacetate precursor can act as potent and selective PI3Kδ inhibitors, suggesting a promising future for developing new cancer therapeutics from this chemical family. nih.gov
Another novel therapeutic application for benzyloxyacetate-based compounds is in the treatment of sickle cell disease (SCD). drugbank.com SCD is a genetic disorder caused by the polymerization of deoxyhemoglobin S, which leads to red blood cell "sickling." frontiersin.org Research has identified that derivatives of benzyloxyacetic acid exhibit antisickling properties. sigmaaldrich.com These compounds are thought to interfere with the pathological polymerization process. researchgate.netnih.gov Further exploration in this area could involve synthesizing and screening a library of benzyloxyacetate derivatives to identify candidates with enhanced efficacy and favorable safety profiles for treating this debilitating disease. nih.govresearchgate.net Beyond these specific targets, benzyloxyacetic acid has also been noted for its use in proteomics research, indicating its utility as a tool compound for studying protein structure and function. scbt.com
| Therapeutic Area | Biological Target/Application | Research Focus for Benzyloxyacetate Compounds |
| Oncology | Phosphoinositide 3-kinase delta (PI3Kδ) drugs.comnih.gov | Design and synthesis of selective PI3Kδ inhibitors for hematological malignancies. nih.gov |
| Hematology | Hemoglobin S (HbS) Polymerization frontiersin.org | Development of novel antisickling agents for the treatment of sickle cell disease. sigmaaldrich.comresearchgate.net |
| Life Sciences | Proteomics Research | Use as a chemical probe or building block in studying protein interactions and functions. scbt.com |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Benzyloxyacetate-Derived Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. For benzyloxyacetate-derived compounds, these computational tools offer a powerful approach to accelerate the identification of new therapeutic leads and optimize their properties.
A primary application lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. drugdesign.org By training algorithms on datasets of benzyloxyacetate derivatives and their measured biological activities, QSAR models can predict the efficacy of novel, unsynthesized compounds. sigmaaldrich.comjmchemsci.com This predictive capability allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. wu.ac.thjournalagent.com These models can elucidate the relationships between molecular descriptors (e.g., electronic and hydrophobic properties) and biological activity, guiding the rational design of more potent compounds. drugdesign.orgnih.gov
Furthermore, ML models, including deep learning networks, can be used to predict a compound's entire ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov This enables the early identification of candidates with poor drug-like properties, reducing late-stage failures. For benzyloxyacetate-based drug candidates, AI can screen virtual libraries to identify molecules that not only bind to a specific therapeutic target but also possess favorable pharmacokinetic and safety profiles. nih.gov
Machine learning is also being applied to optimize reaction conditions for chemical synthesis. beilstein-journals.org Bayesian optimization and other algorithms can efficiently explore complex, multi-variable reaction spaces to find the ideal conditions (e.g., temperature, catalyst loading, reaction time) for synthesizing specific benzyloxyacetate derivatives, improving yield and purity. nih.gov
Development of this compound as Precursors for Advanced Functional Materials
Beyond therapeutics, the chemical structure of this compound offers intriguing possibilities for its use as a precursor or building block in the field of advanced functional materials. Future research could explore its incorporation into polymer systems to create materials with tailored properties for biomedical and technological applications.
One potential direction is the synthesis of functional aliphatic polyesters. Research has shown that polymers with pendant benzyloxy groups can be created and subsequently modified. nih.gov By designing a polymerizable version of this compound, it could be incorporated into a polymer backbone. The benzyl ether linkage serves as a robust protecting group that can be cleaved under specific conditions to unmask a reactive functional group, such as a hydroxyl or carboxylic acid. This strategy would allow for the fabrication of biodegradable polymers with pendant reactive sites, which can then be used to attach biological molecules, such as peptides or drugs, for applications in tissue engineering and targeted drug delivery. nih.gov
Another area of exploration is in the development of self-immolative or degradable polymers. The benzyl ether moiety is a key component in certain self-immolative backbones that can depolymerize upon a specific stimulus. nih.gov Investigating whether the benzyloxyacetate structure can be integrated into such systems could lead to new classes of "smart" materials that degrade on command. This could be valuable for creating transient medical devices or environmentally friendly plastics. The potential for creating chemically recyclable polymers by incorporating specific, stable monomer structures is also an active area of research that could be applied to benzyloxyacetate-based monomers. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzyl benzoate derivatives, and how can reaction conditions be optimized?
- Methodology : Acid-catalyzed esterification is commonly employed. For example, benzyl acetate synthesis uses sulfuric acid or ammonium cerium phosphate as catalysts, with reaction parameters (e.g., molar ratios, catalyst loading, time) optimized via uniform experimental design and data mining . Kinetic modeling can further refine conditions by analyzing conversion rates over time .
- Key Parameters : Monitor acid-to-alcohol molar ratios (typically 1:1 to 1:3), catalyst concentration (0.5–5 wt%), and reaction temperature (60–100°C). Use gas chromatography (GC) or HPLC to track yields .
Q. What spectroscopic and chromatographic techniques are appropriate for characterizing benzyl benzoate purity and structure?
- Techniques :
- NMR : For structural confirmation (e.g., aromatic proton signals at δ 7.2–8.0 ppm) .
- Mass Spectrometry : To verify molecular weight (e.g., m/z 212.24 for benzyl benzoate) .
- XRD : Resolve crystalline structures; SHELX software is widely used for refinement, especially for high-resolution or twinned data .
Q. What safety protocols are essential when handling benzyl benzoate in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors. Static electricity-safe equipment is critical due to flammability (flash point: 147°C) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water runoff into drains .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data when using different acid catalysts for benzyl ester synthesis?
- Approach :
- Comparative Studies : Test catalysts (e.g., H₂SO₄ vs. solid acids like ammonium cerium phosphate) under identical conditions. Measure conversion rates and side products (e.g., diesters) via GC-MS .
- Statistical Analysis : Apply ANOVA or machine learning models to identify significant variables (e.g., catalyst acidity, surface area) .
Q. What strategies are effective in optimizing solvent systems for benzyl benzoate synthesis to minimize side reactions?
- Strategy :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Polar solvents may accelerate reactions but increase hydrolysis risks .
- Azeotropic Distillation : Use toluene to remove water and shift equilibrium toward ester formation .
- Data Interpretation : Plot conversion vs. time under different solvents to identify trade-offs between yield and purity .
Q. How should researchers approach crystallographic data interpretation when encountering non-standard diffraction patterns in benzyl derivatives?
- Solution :
- Twinning Analysis : Use SHELXL for refinement of twinned crystals. Adjust HKLF 5 instructions to model twin laws .
- High-Resolution Data : Collect synchrotron data (≤1.0 Å resolution) to resolve disorder in aromatic rings or ester groups .
Data Contradiction Analysis
Q. How to address discrepancies in reported physicochemical properties (e.g., melting points) of benzyl benzoate across studies?
- Root Causes :
- Polymorphism : Different crystalline forms (leaflets vs. oily liquid) may alter observed melting points (reported range: 18–20°C) .
- Impurity Effects : Trace solvents (e.g., ethanol) can depress melting points. Validate purity via DSC and GC .
Tables for Key Data
| Property | Benzyl Benzoate | Benzyl Acetate | Source |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂O₂ | C₉H₁₀O₂ | |
| Boiling Point (°C) | 323 | 215 | |
| Flash Point (°C) | 147 | 102 | |
| Preferred Catalyst | H₂SO₄ | Ammonium Cerium Phosphate |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
